1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-amine
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Overview
Description
1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylhexyl group at position 1 and a methyl group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of 2-ethylhexylamine with 4-methyl-1h-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-Ethylhexyl)-3-methyl-1h-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(2-Ethylhexyl)-4-methyl-1h-pyrazol-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-6-7-11(5-2)9-15-8-10(3)12(13)14-15/h8,11H,4-7,9H2,1-3H3,(H2,13,14) |
InChI Key |
NDJROHRPBLWWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C=C(C(=N1)N)C |
Origin of Product |
United States |
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